

A Comparative Technical Guide: IR-820 vs. Indocyanine Green (ICG)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IR-820

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of two prominent near-infrared (NIR) cyanine dyes: **IR-820** and Indocyanine Green (ICG). This document delves into their fundamental properties, experimental applications, and underlying mechanisms, offering a critical resource for their application in research and drug development.

Core Properties: A Side-by-Side Comparison

Both **IR-820** and Indocyanine Green are tricarbocyanine dyes that exhibit strong absorption and fluorescence in the near-infrared spectrum, a region advantageous for deep tissue imaging due to reduced light scattering and minimal tissue autofluorescence. While structurally similar, key differences in their chemical makeup lead to distinct photophysical and stability profiles.

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for **IR-820** and ICG, providing a clear comparison for experimental design and application.

| Property | IR-820 | Indocyanine Green (ICG) |
|-------------------|--|---|
| Molecular Formula | C ₄₆ H ₅₀ ClN ₂ NaO ₆ S ₂ | C ₄₃ H ₄₇ N ₂ NaO ₆ S ₂ |
| Molecular Weight | 849.47 g/mol | 774.96 g/mol |
| Appearance | Green to red-brown powder | Dark green to blue-green solid |
| Solubility | Soluble in DMSO, Methanol | Soluble in water, Methanol; practically insoluble in most other organic solvents[1] |

| Photophysical Property | IR-820 | Indocyanine Green (ICG) |
|---|--|---|
| Absorption Max (λ_{abs}) in Water/PBS | ~691 nm | ~780-805 nm[1] |
| Absorption Max (λ_{abs}) in Serum/FBS | Red-shifted by ~143 nm to ~793 nm[2] | ~805 nm (in blood) |
| Absorption Max (λ_{abs}) in Methanol | ~820 nm[3] | ~779 nm[3] |
| Emission Max (λ_{em}) in Water/PBS | ~829 nm[2] | ~810-820 nm |
| Emission Max (λ_{em}) in Serum/FBS | ~858 nm[2] | ~830 nm (in blood) |
| Molar Extinction Coefficient (ϵ) | ~187,143 M ⁻¹ cm ⁻¹ (in Methanol)[4] | ~223,000 M ⁻¹ cm ⁻¹ |
| Quantum Yield (Φ_F) in Water | ~0.313%[2] | ~0.3% |
| Quantum Yield (Φ_F) in Serum/Blood | ~2.521% (in 10% FBS)[2] | ~1.2% (in blood) |
| Quantum Yield (Φ_F) in Ethanol | 7.7%[5] | - |

Stability and Pharmacokinetics

A critical differentiator between **IR-820** and ICG is their stability, which directly impacts their utility in various applications.

| Parameter | IR-820 | Indocyanine Green (ICG) |
|------------------------------|--|--|
| In Vitro Stability | Degradation half-time is approximately double that of ICG in aqueous solutions under various light and temperature conditions.[1][6] | Limited stability in aqueous solutions. |
| In Vivo Stability | Exhibits enhanced in vivo stability, leading to a longer plasma residence time compared to ICG.[6] | Short plasma residence time. |
| Plasma Half-life | Longer than ICG, allowing for extended imaging windows.[6] | Approximately 150 to 180 seconds. |
| Toxicity | Considered to have low cytotoxicity and good biocompatibility.[2][7] | Nontoxic, with rare, generally mild side effects.[1] The intravenous LD50 is 60 mg/kg in mice and 87 mg/kg in rats. [1] |
| Primary Route of Elimination | Predominantly via the gastrointestinal tract. | Exclusively by the liver into the bile. |

Experimental Protocols and Methodologies

This section provides detailed methodologies for key experiments involving **IR-820** and ICG, offering a practical guide for researchers.

In Vivo Fluorescence Imaging in a Mouse Model (IR-820)

This protocol outlines a general procedure for NIR-II fluorescence imaging of cerebrovascular structures in a mouse model using **IR-820**.

Materials:

- **IR-820** dye
- Phosphate-buffered saline (PBS, 1x)
- Anesthesia (e.g., isoflurane)
- NIR-II fluorescence imaging system with a 793 nm laser for excitation and appropriate emission filters.
- Animal model (e.g., mouse with a cranial window)

Procedure:

- Preparation of **IR-820** Solution: Freshly prepare a 0.5 mg/mL solution of **IR-820** in 1x PBS.
- Animal Preparation: Anesthetize the mouse and maintain anesthesia throughout the imaging procedure.
- Dye Administration: Intravenously inject 200 μ L of the prepared **IR-820** solution into the mouse.[\[2\]](#)[\[7\]](#)
- Image Acquisition:
 - Position the mouse under the NIR-II fluorescence microscope.
 - Use a 793 nm laser for excitation.[\[2\]](#)[\[7\]](#)
 - Capture images at various depths to visualize the brain vasculature.[\[2\]](#)
 - For dynamic studies, record images in real-time to observe blood flow.[\[2\]](#)
 - Typical exposure times can range from 50 ms to 100 ms.[\[2\]](#)[\[7\]](#)

Sentinel Lymph Node (SLN) Mapping (ICG)

This protocol describes the use of ICG for the identification of sentinel lymph nodes in breast cancer surgery.

Materials:

- Indocyanine Green (ICG) for injection (e.g., 25 mg vial)
- Sterile water for injection
- Syringes and needles
- NIR fluorescence imaging system
- (Optional) Blue dye

Procedure:

- ICG Reconstitution: Reconstitute a 25 mg vial of ICG with 10 mL of sterile water for injection to achieve a concentration of 2.5 mg/mL. Further dilute to the desired concentration, for example, 1.25 mg/0.5 mL.[8]
- Patient Preparation: After the induction of general anesthesia, prepare the surgical site.
- ICG Injection: Inject 1 mL of the ICG solution intradermally into the subareolar region at two sites (e.g., 12 o'clock and 9 or 3 o'clock), with 0.5 mL per injection site.[8]
- Lymphatic Flow: Allow a waiting period of approximately 5 minutes for the ICG to travel through the lymphatic channels to the axilla.[8]
- Fluorescence Detection:
 - Use a NIR fluorescence imaging system to visualize the fluorescent lymphatic channels and identify the sentinel lymph nodes.
 - Make a small incision along the axillary skin crease.
 - Use the fluorescence signal to guide the dissection directly to the SLN, minimizing tissue disruption.[8]
- Node Excision and Confirmation: Excise the identified fluorescent lymph node(s) and send for pathological analysis.[8]

Photothermal Therapy (PTT) of Tumors (IR-820)

This protocol outlines an in vivo photothermal therapy experiment using **IR-820** in a subcutaneous tumor mouse model.

Materials:

- **IR-820** dye
- Phosphate-buffered saline (PBS)
- Tumor-bearing mouse model (e.g., subcutaneous xenograft)
- High-power NIR laser (e.g., 793 nm or 808 nm)
- Infrared thermal imaging camera

Procedure:

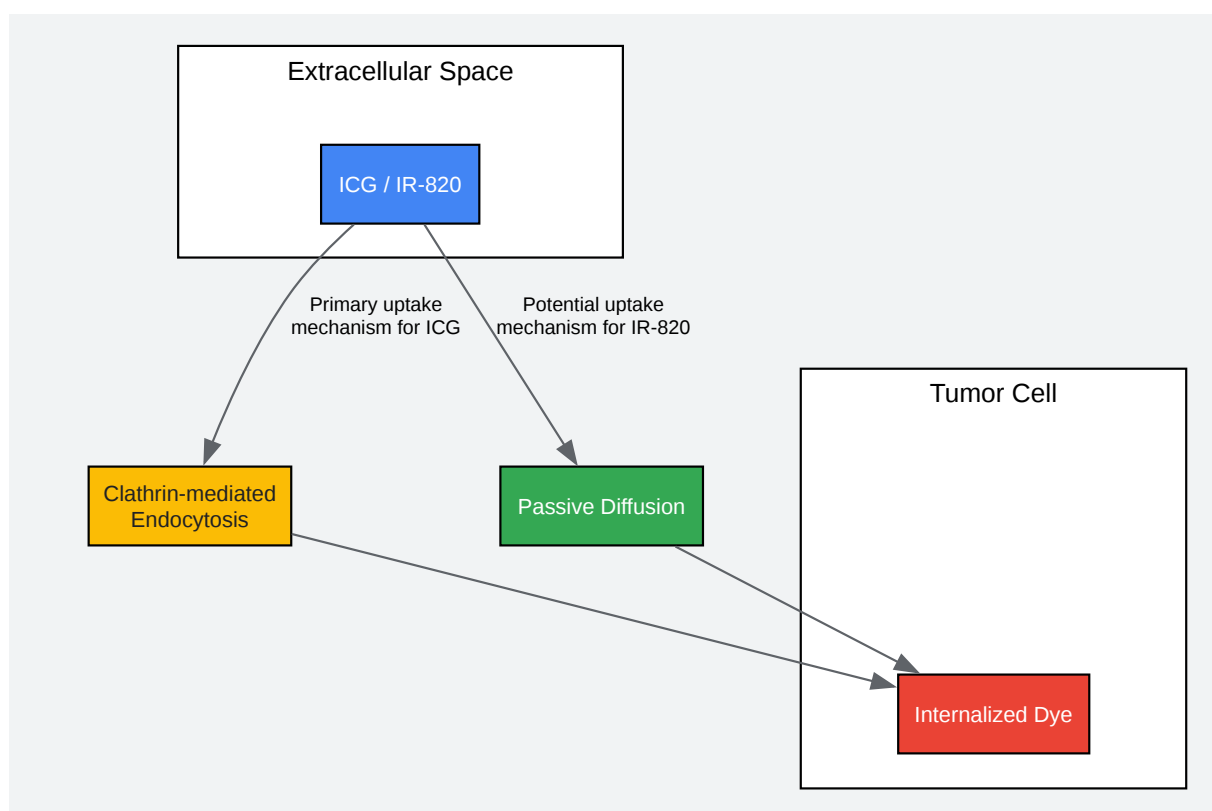
- Preparation of **IR-820** Dispersion: Prepare a 2 mg/mL dispersion of **IR-820** in PBS.
- Dye Administration: When the tumor volume reaches approximately 120 mm³, intramuscularly inject 100 µL of the **IR-820** dispersion near the tumor site.[\[2\]](#) A control group should be injected with PBS.
- Accumulation Time: Allow 48 hours for the **IR-820** to accumulate in the tumor tissue.[\[2\]](#)
- Laser Irradiation:
 - Anesthetize the mouse.
 - Irradiate the tumor site with a 793 nm laser at a power density of 2 W/cm² for 10 minutes.[\[2\]](#)
 - Monitor the temperature of the tumor region using an infrared thermal imaging camera. The goal is to achieve a temperature above the photothermal lethal dose (approximately 49°C).[\[2\]](#)
- Post-Treatment Monitoring: Monitor tumor size and animal well-being over time to assess the therapeutic efficacy.

Mechanisms and Pathways

Understanding the cellular and molecular mechanisms of action is crucial for optimizing the use of these dyes in therapeutic and diagnostic applications.

Cellular Uptake

The preferential accumulation of ICG and **IR-820** in tumor tissues is a key aspect of their utility. While passive diffusion may play a role, active transport mechanisms are also involved.



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Caption: Cellular uptake mechanisms of ICG and **IR-820**.

Studies have shown that the primary mechanism of ICG uptake in sarcoma cells is clathrin-mediated endocytosis.[9] The enhanced permeability and retention (EPR) effect also plays a

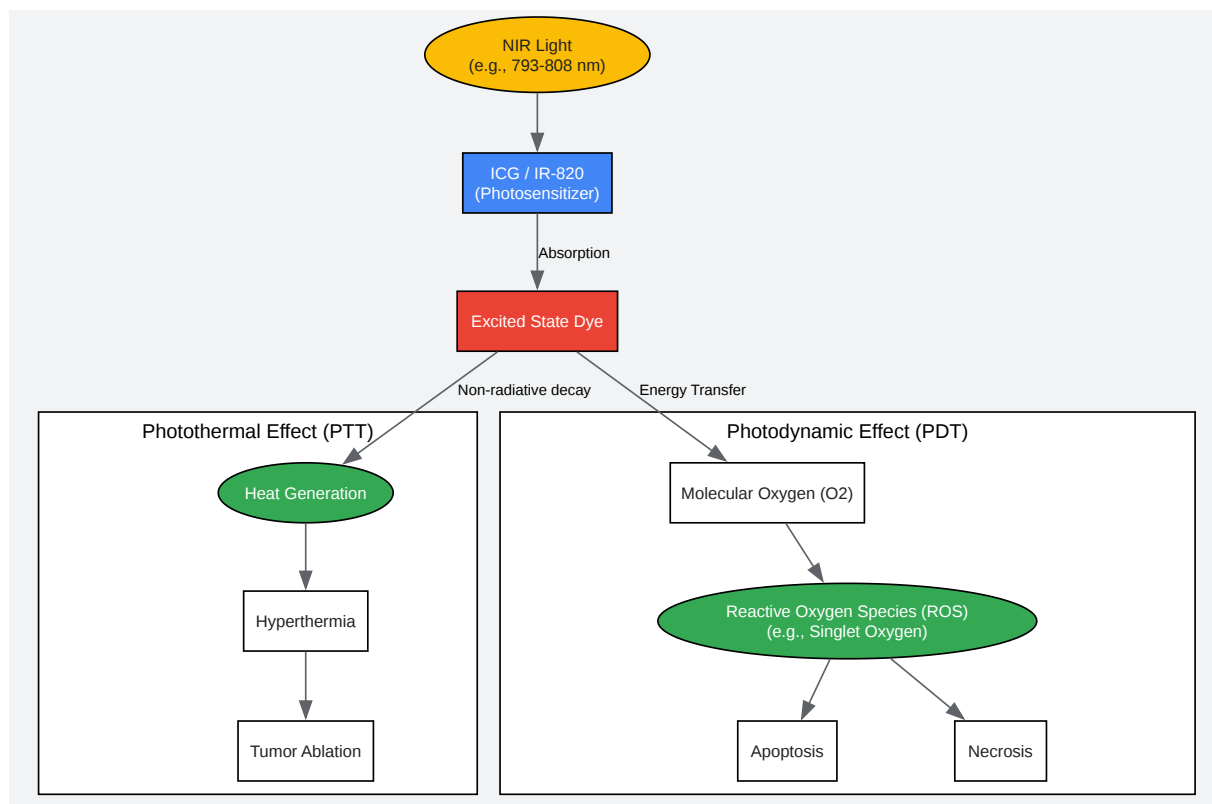
significant role in the accumulation of these dyes in tumors. For **IR-820**, passive diffusion is also a proposed mechanism of cellular entry.[10]

Photothermal and Photodynamic Therapy (PTT/PDT)

Upon irradiation with NIR light, both ICG and **IR-820** can induce cell death through photothermal and photodynamic effects.

Photothermal Therapy (PTT): The dye absorbs light energy and converts it into heat, leading to hyperthermia and subsequent tumor cell ablation.

Photodynamic Therapy (PDT): The excited photosensitizer can transfer its energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS are highly cytotoxic and can induce apoptosis and necrosis in cancer cells. ICG-mediated PDT has been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[11][12]



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Caption: PTT and PDT mechanisms of ICG and **IR-820**.

Conclusion: Choosing the Right Dye for the Application

Both **IR-820** and Indocyanine Green are powerful tools for NIR fluorescence imaging and therapy.

- Indocyanine Green (ICG) is the established, FDA-approved standard with a long history of clinical use. Its primary advantages are its well-characterized safety profile and extensive body of literature. However, its limitations include poor stability in aqueous solutions and a short in vivo half-life.
- **IR-820** emerges as a promising alternative with significantly improved in vitro and in vivo stability.[1][6][13] This enhanced stability translates to a longer plasma residence time, which is highly advantageous for applications requiring extended imaging windows.[6] While its fluorescence quantum yield is generally lower than that of ICG, its emission peak is less dependent on concentration.[1] In hyperthermia applications, **IR-820** generates slightly lower peak temperatures than ICG, though the cytotoxic effects are comparable.[1]

The choice between **IR-820** and ICG will ultimately depend on the specific requirements of the research or clinical application. For applications where stability and longer imaging times are critical, **IR-820** presents a compelling advantage. For established clinical procedures where FDA approval is paramount, ICG remains the dye of choice. This guide provides the foundational data and protocols to aid researchers and drug development professionals in making an informed decision.

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- To cite this document: BenchChem. [A Comparative Technical Guide: IR-820 vs. Indocyanine Green (ICG)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555243#ir-820-vs-indocyanine-green-icg-basics]

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